molecular formula C15H11Cl2N3O B2783095 N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide CAS No. 338771-75-8

N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide

Cat. No.: B2783095
CAS No.: 338771-75-8
M. Wt: 320.17
InChI Key: XELFYQAYBIJOQM-UHFFFAOYSA-N
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Description

N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide is a chemical compound characterized by its benzimidazole core structure and dichlorobenzenecarboxamide functional group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide typically involves the reaction of 1H-benzimidazole-2-ylmethylamine with 3,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions to ensure the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are employed to ensure efficient production. Purification steps, such as recrystallization or column chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the benzimidazole or benzenecarboxamide rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is particularly useful in the design of new pharmaceuticals and materials.

Biology: The compound has shown potential as an antibacterial and antifungal agent. Its ability to disrupt microbial cell walls makes it a candidate for developing new antimicrobial drugs.

Medicine: Research has indicated that derivatives of this compound may have therapeutic applications, including anti-inflammatory and anticancer properties. Its interaction with biological targets is being explored for potential drug development.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share the benzimidazole core structure and are used in similar applications.

  • Dichlorobenzenecarboxamide derivatives: These compounds have similar functional groups and are used in related chemical processes.

Uniqueness: N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide stands out due to its specific combination of the benzimidazole core and dichlorobenzenecarboxamide group

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c16-10-6-5-9(7-11(10)17)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELFYQAYBIJOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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